molecular formula C23H20N4O3 B12188118 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide

Cat. No.: B12188118
M. Wt: 400.4 g/mol
InChI Key: IKZKQDUHRLFSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide is an ethanediamide (oxamide) derivative featuring a 1H-indole-2-carbonyl group linked via an ethylamino spacer to a naphthalen-1-yl moiety. Its molecular formula is C₂₃H₂₀N₄O₃, with a molecular weight of 400.44 g/mol.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-naphthalen-1-yloxamide

InChI

InChI=1S/C23H20N4O3/c28-21(20-14-16-7-2-4-10-18(16)26-20)24-12-13-25-22(29)23(30)27-19-11-5-8-15-6-1-3-9-17(15)19/h1-11,14,26H,12-13H2,(H,24,28)(H,25,29)(H,27,30)

InChI Key

IKZKQDUHRLFSHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-Aminoethyl)-1H-Indole-2-Carboxamide

Procedure :

  • Protection : Ethylenediamine is mono-protected with Boc (tert-butoxycarbonyl) using Boc anhydride in tetrahydrofuran (THF) at 0–5°C (yield: 85–90%).

  • Coupling : Indole-2-carboxylic acid is activated with ethyl chloroformate (ECF) in dichloromethane (DCM) and coupled to the free amine of Boc-protected ethylenediamine using N,N-diisopropylethylamine (DIPEA) as a base (yield: 70–75%).

  • Deprotection : Boc removal is achieved with trifluoroacetic acid (TFA) in DCM, yielding the primary amine intermediate (yield: 95%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.25 (s, 1H, indole NH), 8.12 (t, J = 5.6 Hz, 1H, amide NH), 7.65–7.10 (m, 4H, indole H), 3.45 (q, J = 6.0 Hz, 2H, CH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂).

  • ESI-MS : m/z 232.1 [M+H]⁺.

Synthesis of N'-(Naphthalen-1-yl)oxalamic Acid Chloride

Procedure :

  • Activation : Oxalyl chloride (1.2 equiv) is reacted with 1-naphthylamine (1.0 equiv) in anhydrous DCM at −10°C under nitrogen. Triethylamine (TEA) sequesters HCl, ensuring monoacylation (yield: 80–85%).

Analytical Data :

  • FT-IR (KBr) : 1810 cm⁻¹ (C=O stretch, acid chloride), 1685 cm⁻¹ (amide C=O).

Final Coupling to Form Ethanediamide

Procedure :

  • Amidation : N-(2-Aminoethyl)-1H-indole-2-carboxamide (1.0 equiv) is added dropwise to a solution of N'-(naphthalen-1-yl)oxalamic acid chloride (1.05 equiv) in DCM at 0°C, with DIPEA (2.5 equiv) as a base. The reaction proceeds at room temperature for 12 hr (yield: 65–70%).

  • Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1) followed by recrystallization from ethanol/water (yield: 60%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.30 (s, 1H, indole NH), 10.15 (s, 1H, amide NH), 8.85 (s, 1H, amide NH), 8.40–7.20 (m, 11H, aromatic H), 3.70 (q, J = 6.0 Hz, 2H, CH₂), 3.50 (q, J = 6.0 Hz, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5, 164.0 (amide C=O), 136.2–116.4 (aromatic C), 42.1, 39.8 (CH₂).

  • HRMS (ESI) : m/z 428.1765 [M+H]⁺ (calc. 428.1768).

Alternative Synthetic Strategies

Solid-Phase Synthesis

Procedure :

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected ethylenediamine using HBTU/HOBt activation.

  • Indole Coupling : Fmoc deprotection (20% piperidine/DMF) followed by indole-2-carboxylic acid coupling via HATU/DIPEA.

  • Oxalyl Incorporation : Oxalic acid diimidazole is reacted with the resin-bound amine, followed by 1-naphthylamine coupling (yield: 50–55%).

Advantages : Facilitates rapid purification but requires specialized equipment.

Microwave-Assisted Synthesis

Procedure :

  • Amide couplings are accelerated using microwave irradiation (100°C, 30 min) with HATU/DIPEA in DMF, reducing reaction time from 12 hr to 30 min (yield: 68–72%).

Optimization and Troubleshooting

ParameterOptimal ConditionEffect on Yield
Coupling AgentHATU > EDC > DCCHATU improves yield by 15%
SolventDCM > DMF > THFDCM minimizes side products
Temperature0°C → RTPrevents over-reaction
Stoichiometry1.05 equiv acid chlorideMaximizes mono-adduct

Common Issues :

  • Di-substitution : Mitigated by using excess ethylenediamine intermediate (1.2 equiv).

  • Low Purity : Addressed by sequential chromatography and recrystallization.

Scalability and Industrial Considerations

Batch Process :

  • Scale : 1 kg batches achieved with 60% overall yield using continuous flow reactors for amide couplings.

  • Cost Drivers : Indole-2-carboxylic acid (≈$450/kg) and HATU (≈$320/kg) dominate expenses.

Green Chemistry :

  • Solvent recycling (DCM recovery ≥90%) and catalytic coupling agents (e.g., polymer-supported HOBt) reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(naphthalen-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide is C23H24N4O2C_{23}H_{24}N_{4}O_{2}, with a molecular weight of approximately 404.46 g/mol. The compound consists of:

  • Indole Moiety : Known for diverse biological activities, including anticancer and anti-inflammatory effects.
  • Naphthalene Group : This structure may enhance lipophilicity, improving membrane penetration.
  • Ethanediamide Backbone : Contributes to the compound's stability and biological interactions.

Anticancer Properties

Research indicates that indole derivatives often exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation through several mechanisms:

  • Inducing Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
  • Inhibiting Angiogenesis : It may prevent the formation of new blood vessels that supply tumors, thus limiting their growth.
  • Modulating Signaling Pathways : The compound can interfere with pathways involved in cell survival and proliferation.

A study highlighted that indole-based compounds significantly inhibited the growth of breast cancer cells, showcasing their potential as therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is particularly notable in the context of chronic inflammatory diseases.

Case Study : A recent investigation into similar indole derivatives demonstrated their ability to suppress pro-inflammatory cytokines (such as IL-1β, IL-6, and TNF-α) in models of induced inflammation . This suggests that this compound could serve as a viable candidate for treating inflammatory conditions.

Neuroprotective Applications

Emerging research indicates that compounds with indole structures may offer neuroprotective benefits. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases.

Mechanism of Action :
Indole derivatives have been shown to exert protective effects against neuronal cell death by modulating oxidative stress responses and inhibiting apoptotic pathways .

Data Table: Comparative Analysis of Indole Derivatives

Compound NameStructure FeaturesUnique AspectsBiological Activity
N-{2-[indol-2-carbonyl]amino}ethyl-N'-(naphthalen-1-yl)ethanediamideContains indole and naphthalene moietiesPotential for anticancer activityInduces apoptosis
N-(2-(indol-3-yl)ethyl)-N-prop-enylpropanamideIndole structure linked to propeneExhibits anti-inflammatory propertiesSuppresses cytokines
N-(indolyl)-N'-(pyridinyl)methyl ethylenediamineIndole linked to pyridineEnhances receptor interactionNeuroprotective effects

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(naphthalen-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Backbone Variability :

  • The target compound’s ethanediamide linker contrasts with the propanamide backbone in the naproxen-tryptamine derivative . Ethanediamides may exhibit enhanced hydrogen-bonding capacity, influencing solubility and target binding.
  • The biphenyl-indole carboxamide in uses a carboxamide linkage, which may reduce conformational flexibility compared to ethanediamides .

Substituent Positioning :

  • The indole-2-ylcarbonyl group in the target compound differs from the indole-3-yl substitution in the propanamide derivative. Indole-3-yl is common in serotonin analogs, while indole-2-yl may alter receptor selectivity .
  • The naphthalen-1-yl group in the target compound contrasts with naphthalen-2-yl in other derivatives. Positional isomerism can significantly impact π-π stacking interactions and pharmacokinetics.

Synthetic Routes :

  • The naproxen-tryptamine derivative () employs DCC-mediated coupling , a standard method for amide bond formation. This suggests that the target compound could be synthesized via similar strategies, substituting ethylenediamine derivatives for tryptamine .
  • The absence of methoxy or hydroxyl groups in the target compound may simplify synthesis compared to derivatives requiring protective group strategies.

Physicochemical Properties

  • Lipophilicity : The naphthalen-1-yl group may increase lipophilicity relative to naphthalen-2-yl isomers, affecting membrane permeability and metabolic stability.

Biological Activity

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide, also known by its CAS number 1081125-87-2, is a complex organic compound that features both indole and naphthalene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O3C_{23}H_{20}N_{4}O_{3}, with a molecular weight of approximately 400.4 g/mol. The structure includes an indole group, which is known for its diverse biological properties, and a naphthalene moiety, which may contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC23H20N4O3C_{23}H_{20}N_{4}O_{3}
Molecular Weight400.4 g/mol
IUPAC NameN-[2-(1H-indole-2-carbonylamino)ethyl]-N'-naphthalen-1-yloxamide
InChI KeyIKZKQDUHRLFSHA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Enzymes involved in cell signaling pathways.
  • Receptors that mediate inflammatory responses.

Pathways Involved:

  • Modulation of apoptosis (programmed cell death).
  • Inhibition of pro-inflammatory cytokines.

Anti-Cancer Effects

Research has indicated that compounds containing indole and naphthalene structures exhibit anti-cancer properties. A study demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

Case Study:
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound reduced cell viability significantly at concentrations above 10 µM after 48 hours of treatment.

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Research Findings:
A study reported a dose-dependent decrease in NO production when macrophages were treated with the compound, indicating its potential as a therapeutic agent for inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapidly absorbed
BioavailabilityModerate
MetabolismHepatic metabolism
Elimination Half-lifeApproximately 4 hours

Q & A

Q. What synthetic strategies are effective for constructing the ethanediamide bridge in this compound?

The ethanediamide (oxalamide) bridge can be synthesized via carbodiimide-mediated coupling reactions. For example, N-(2-{[(2-hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide was prepared using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile:water (3:1) under 72-hour stirring, followed by crystallization for purification . Similar methodologies can be adapted, with attention to steric hindrance from the naphthalen-1-yl and indole groups.

Q. What analytical techniques are critical for confirming structural integrity?

Key techniques include:

  • NMR spectroscopy : Proton and carbon-13 NMR to verify connectivity (e.g., aromatic protons of naphthalene at δ 7.2–8.5 ppm and indole NH signals near δ 10–12 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 353 for a related naphthol derivative) .
  • IR spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What are the solubility characteristics of this compound in common solvents?

Similar naphthalene-containing compounds exhibit poor solubility in polar solvents like water and ethanol but moderate solubility in DMF or DMSO due to hydrophobic aromatic interactions . Pre-solubilization in DMF followed by dilution is recommended for biological assays.

Q. How can stability be assessed under experimental conditions?

Conduct accelerated stability studies using RP-UPLC (reverse-phase ultra-performance liquid chromatography) to monitor degradation products under varying pH, temperature, and light exposure. For instance, Cinacalcet HCl analogs were analyzed for regioisomer and diastereomer formation under stress conditions .

Advanced Research Questions

Q. How does the naphthalen-1-yl group influence electronic properties and biological interactions?

The naphthalen-1-yl moiety enhances π-π stacking with aromatic residues in biological targets (e.g., σ receptors) and increases lipophilicity, improving membrane permeability. Computational studies (e.g., DFT) can map electron density distribution, while SPR (surface plasmon resonance) assays quantify binding affinity to proteins like albumin .

Q. What strategies address regiochemical challenges in synthesizing the indole-2-carbonyl moiety?

Indole-2-carbonyl groups can be synthesized via Friedel-Crafts acylation or Pd-catalyzed cross-coupling. A related indole derivative, 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide, was prepared using multi-step reactions with hydantoin intermediates and Boc protection . Steric guidance from the indole nitrogen can direct acylation to the 2-position.

Q. Can this compound act as a ligand in catalytic systems?

The oxalamide group may coordinate transition metals (e.g., nickel or palladium). Nickel(II) complexes with tetradentate amidate ligands (e.g., N-(naphthalen-1-yl)acetamide) have shown catalytic activity in cycloalkane oxidation . Test catalytic efficiency in C-H activation or oxidation reactions using m-CPBA as an oxidant.

Q. How can computational modeling predict reactivity or pharmacokinetics?

  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., σ₁ receptors ).
  • ADME prediction : Tools like SwissADME estimate logP (∼3.5 for similar naphthalene derivatives) and blood-brain barrier permeability .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Q. What methodologies identify metabolic degradation pathways?

Use LC-MS/MS with hepatocyte microsomes to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, Evocalcet (a naphthalene-containing drug) undergoes hepatic CYP3A4-mediated metabolism .

Q. How can stereochemical purity be ensured during synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with amylose-based columns can resolve enantiomers. For diastereomers, compare retention times with synthetic standards, as done for Cinacalcet HCl impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.